2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile
Brand Name: Vulcanchem
CAS No.: 1643966-66-8
VCID: VC4748620
InChI: InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3
SMILES: CC(C)(C#N)N1C=C(C=N1)N
Molecular Formula: C7H10N4
Molecular Weight: 150.185

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile

CAS No.: 1643966-66-8

Cat. No.: VC4748620

Molecular Formula: C7H10N4

Molecular Weight: 150.185

* For research use only. Not for human or veterinary use.

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile - 1643966-66-8

Specification

CAS No. 1643966-66-8
Molecular Formula C7H10N4
Molecular Weight 150.185
IUPAC Name 2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile
Standard InChI InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3
Standard InChI Key PDZBAFFVRSPDSR-UHFFFAOYSA-N
SMILES CC(C)(C#N)N1C=C(C=N1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a pyrazole derivative with the following key properties:

PropertyValue
CAS No.1643966-66-8
Molecular FormulaC₇H₁₀N₄
Molecular Weight150.185 g/mol
IUPAC Name2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile
SMILESCC(C)(C#N)N1C=C(C=N1)N
InChI KeyPDZBAFFVRSPDSR-UHFFFAOYSA-N
SolubilityNot publicly available

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a 2-methylpropanenitrile group and at the 4-position with an amino group. This configuration enables hydrogen bonding and π-π interactions, critical for binding to biological targets .

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of 2-(4-aminopyrazol-1-yl)-2-methyl-propanenitrile often involves cyclocondensation or alkylation strategies:

Cyclocondensation of Hydrazines with β-Ketonitriles

A common method employs the reaction of 4-aminopyrazole with 2-methyl-2-(methylsulfonyl)propanenitrile in the presence of a base (e.g., K₂CO₃). This route proceeds via nucleophilic substitution, yielding the target compound in moderate-to-high yields .

Alkylation of Pyrazole Derivatives

Alternative approaches involve alkylating 4-aminopyrazole with 2-bromo-2-methylpropanenitrile. Optimized conditions (e.g., DMF as solvent, 60–80°C) enhance reaction efficiency, though purification remains challenging due to byproduct formation .

Modern Methodologies

Recent advances leverage microwave-assisted synthesis and flow chemistry to improve yield and scalability. For example, Pd-catalyzed coupling reactions between halogenated pyrazoles and nitrile-containing reagents have been reported, achieving >80% yield under controlled conditions .

Biological Activity and Mechanism

Hsp90 Inhibition

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile derivatives exhibit potent inhibition of heat shock protein 90 (Hsp90), a chaperone critical for fungal pathogenicity. In Cryptococcus neoformans, these compounds disrupt Hsp90-client protein interactions, reducing virulence and enhancing susceptibility to antifungals . Structural studies reveal that the nitrile group forms hydrogen bonds with Thr101 and Asp79 residues in the Hsp90 ATP-binding domain .

Kinase Modulation

The compound’s aminopyrazole moiety serves as a scaffold for LRRK2 kinase inhibitors, implicated in Parkinson’s disease. Modifications at the nitrile and methyl groups improve blood-brain barrier penetration, as seen in preclinical candidates like GNE-0877 (IC₅₀ = 1.7 nM) .

Antimicrobial Properties

Analogous structures, such as 5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile, demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 2–8 µg/mL) . The nitrile group enhances membrane permeability, while the amino group facilitates target binding .

Applications in Drug Development

Anticancer Agents

Derivatives of 2-(4-aminopyrazol-1-yl)-2-methyl-propanenitrile are explored as tyrosine kinase inhibitors. For instance, pyrazolo[1,5-a]pyrimidine analogs inhibit TrkA with IC₅₀ values <10 nM, suppressing tumor growth in xenograft models .

Antifungal Therapeutics

Fungal-selective Hsp90 inhibitors derived from this compound show promise in treating candidiasis and cryptococcosis. Lead candidates (e.g., 9a, 9b) exhibit MIC₉₀ values of 4–8 µg/mL against Candida albicans while sparing human cells .

Neuroprotective Agents

In Parkinson’s disease models, nitrile-containing aminopyrazoles reduce LRRK2-mediated neuroinflammation and α-synuclein aggregation. Optimized analogs achieve free brain concentrations >10× plasma levels, supporting in vivo efficacy .

Analytical and Pharmacokinetic Profiling

Metabolic Stability

In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 20–60 min). Primary metabolites result from CYP3A4-mediated oxidation of the pyrazole ring and nitrile hydrolysis .

Recent Advances and Future Directions

Structural Optimization

Recent work focuses on fluorinated analogs (e.g., 2-(4-amino-3-fluoropyrazol-1-yl)-2-methylpropanenitrile) to enhance target affinity and metabolic stability. Computational modeling predicts a 5-fold increase in Hsp90 binding energy for fluorinated derivatives .

Combination Therapies

Synergistic effects are observed when combining this compound with azole antifungals (e.g., fluconazole), reducing Candida biofilm formation by 90% at sub-MIC concentrations .

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